molecular formula C25H24N4O2 B2385937 1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 548749-26-4

1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2385937
CAS No.: 548749-26-4
M. Wt: 412.493
InChI Key: WFXXSYWHTPLWAL-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,4-benzodiazepine derivatives functionalized with urea moieties. Its core structure consists of a benzodiazepine ring fused with a phenyl group at position 5 and a methyl group at position 1. The urea linkage connects the benzodiazepine core to a 2,3-dimethylphenyl substituent.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-16-10-9-14-20(17(16)2)26-25(31)28-23-24(30)29(3)21-15-8-7-13-19(21)22(27-23)18-11-5-4-6-12-18/h4-15,23H,1-3H3,(H2,26,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXXSYWHTPLWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a compound with potential pharmacological applications. Its structure combines elements of benzodiazepines and urea, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25_{25}H24_{24}N4_{4}O2_{2}
  • Molecular Weight : 412.5 g/mol
  • CAS Number : 548749-26-4

Anticonvulsant Activity

Research indicates that compounds related to benzodiazepines often exhibit anticonvulsant properties. A study highlighted the synthesis of various 1-disubstituted benzodiazepines, demonstrating significant anticonvulsant effects in animal models. For instance, compounds similar to our target compound showed effective median effective doses (ED50_{50}) in the PTZ (Pentylenetetrazol) test, indicating their potential in seizure management .

GABA Receptor Modulation

The biological activity of this compound may involve modulation of GABA (gamma-Aminobutyric acid) receptors. Compounds that bind to benzodiazepine sites on GABA receptors can enhance inhibitory neurotransmission, thereby providing anxiolytic and anticonvulsant effects. This mechanism is crucial for understanding the therapeutic potential of this compound .

The mechanism underlying the activity of this compound likely involves:

  • Binding Affinity : Interaction with GABAA_A receptors at specific binding sites.
  • Sodium Channel Blockade : Similar compounds have shown to block voltage-gated sodium channels (VGSCs), contributing to their anticonvulsant properties .
  • Neurotransmitter Modulation : Potential effects on neurotransmitter systems beyond GABAergic pathways may also play a role.

Case Studies

Several studies have investigated the effects of benzodiazepine derivatives on seizure models:

StudyCompound TestedED50_{50} (mg/kg)Protective Index
Srivastava et al.8a (R = p-F)15.2>13 (PTZ)
Deng et al.1911.4 (MES), 31.7 (Sc-PTZ)53.6
Quan et al.17a39.4>31.6

These studies illustrate the promising anticonvulsant activity associated with similar chemical structures and highlight the potential for further research into our target compound's efficacy in treating seizure disorders .

Scientific Research Applications

Pharmacological Properties

The compound exhibits various biological activities, primarily as an anticonvulsant and receptor antagonist . Research indicates that derivatives of benzodiazepines can effectively modulate neurotransmitter systems, particularly through interactions with GABA receptors and other neuropeptide receptors.

Anticonvulsant Activity

A study highlighted the anticonvulsant potential of related benzodiazepine derivatives, demonstrating significant protection against induced seizures in animal models. The compound's structure allows it to interact with GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain .

Receptor Antagonism

The compound has been identified as a potent antagonist for gastrin/cholecystokinin (CCK)-B receptors. In vitro studies comparing its activity with other known antagonists showed that it effectively blocks receptor binding, suggesting potential therapeutic applications in treating gastrointestinal disorders .

Synthesis and Structural Insights

The synthesis of 1-(2,3-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea involves multi-step chemical reactions that utilize starting materials such as substituted phenyl ureas and benzodiazepine precursors. The structural configuration plays a critical role in its biological activity, with specific substituents impacting pharmacokinetics and receptor affinity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

  • Anticonvulsant Efficacy : Research demonstrated that certain derivatives provided significant protection against maximal electroshock-induced seizures (MES) at doses of 300 mg/kg .
  • Gastrin/CCK-B Receptor Studies : Comparative studies indicated that the compound's receptor-blocking properties were superior to those of its enantiomers and other known antagonists, suggesting a promising avenue for drug development targeting gastrointestinal disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs, derived from the evidence:

Compound Substituent on Urea Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Structural Features
Target: 1-(2,3-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 2,3-Dimethylphenyl C₂₅H₂₄N₄O₂ ~412.49* 2/3 Ortho-methyl groups may enhance steric hindrance, potentially affecting receptor binding kinetics.
1-(3-Methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (L-365,260) 3-Methylphenyl C₂₅H₂₄N₄O₂ 412.49 2/3 Meta-methyl substitution likely reduces steric interference compared to ortho-substituted analogs, possibly improving affinity for GABAA receptors.
1-(3,5-Difluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 3,5-Difluorophenyl C₂₅H₂₀F₂N₄O₂ 434.45 2/4 Fluorine atoms increase electronegativity and metabolic stability; may enhance CNS penetration due to lipophilicity.
1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 2,4-Dimethylphenyl C₂₅H₂₄N₄O₂ 412.49 2/3 Differing methyl positions (2,4 vs. 2,3) could alter π-π stacking interactions with aromatic residues in target proteins.
1-[(3R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-{3-[methyl(2H-tetrazol-5-yl)amino]phenyl}urea Tetrazole-functionalized aryl C₃₀H₃₄N₈O₂ 562.65 3/6 Cyclohexyl and tetrazole groups introduce hydrophobicity and hydrogen-bonding capacity, potentially improving oral bioavailability.

*Estimated based on analogs with identical backbone.

Key Research Findings and Implications

Substituent Position and Receptor Binding :

  • The meta-methyl substituent in L-365,260 () has been associated with selective antagonism at cholecystokinin (CCK) receptors, whereas ortho-substituted analogs (e.g., the target compound) may exhibit altered selectivity due to steric effects .
  • Fluorinated derivatives () demonstrate enhanced metabolic stability compared to methyl-substituted analogs, as fluorine resists oxidative degradation .

Impact of Electron-Withdrawing Groups :

  • The 3,5-difluorophenyl analog () shows increased lipophilicity (logP ~3.2) compared to methyl-substituted analogs (logP ~2.8), favoring blood-brain barrier penetration .

Steric and Conformational Effects :

  • The 2,4-dimethylphenyl analog () shares the molecular weight of the target compound but differs in substitution pattern, which may influence binding pocket accommodation in enzymes like cytochrome P450 .

Functional Group Modifications :

  • The tetrazole-containing compound () introduces additional hydrogen-bonding sites, which could enhance interactions with polar residues in receptor active sites .

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